4-(BOC-Amino)-1-propanoylpiperidine

Description

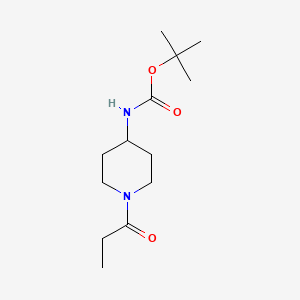

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-propanoylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSULKQLDKHQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653383 | |

| Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152430-27-7 | |

| Record name | 1,1-Dimethylethyl N-[1-(1-oxopropyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152430-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-propanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Boc Amino 1 Propanoylpiperidine and Precursors

Synthesis of Key Precursors: 4-(BOC-Amino)piperidine

The utility and effectiveness of synthesizing the final product are largely dependent on the efficient production of 4-(tert-butoxycarbonylamino)piperidine, often abbreviated as 4-(BOC-Amino)piperidine. caymanchem.comnih.govnih.gov This intermediate is a versatile building block in medicinal chemistry. caymanchem.comsigmaaldrich.comchemicalbook.com Several convergent synthetic strategies have been developed to prepare this precursor.

Convergent Synthesis Approaches

Reductive amination is a widely employed method for synthesizing amines from ketones or aldehydes. nih.govmasterorganicchemistry.com In the context of 4-(BOC-Amino)piperidine synthesis, the process starts from N-Boc-4-piperidone. caymanchem.com The ketone is first reacted with an amine source, typically ammonia (B1221849) or an ammonia equivalent like ammonium (B1175870) formate, to form an intermediate imine, which is then reduced in situ to the desired primary amine. chim.it

A variety of reducing agents can be used for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often preferred for reductive aminations and is typically used in solvents like dichloroethane (DCE). nih.govnih.govchemicalbook.com Other common borohydride (B1222165) reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). masterorganicchemistry.comcommonorganicchemistry.comyoutube.com While NaBH₄ can also reduce the starting ketone, its use requires careful control of reaction conditions, often by allowing sufficient time for imine formation before adding the reducing agent. masterorganicchemistry.comcommonorganicchemistry.com

The general scheme involves the direct reductive amination of N-Boc-4-piperidone with an amine source, catalyzed by a reducing agent, to yield the target compound. nih.gov

An alternative route to 4-(BOC-Amino)piperidine involves the formation and subsequent reduction of an oxime intermediate. This pathway begins with the reaction of N-Boc-4-piperidone with hydroxylamine (B1172632) hydrochloride in a buffered solution to produce N-Boc-4-piperidone oxime.

This oxime intermediate is then reduced to the corresponding primary amine. A common method for this reduction is catalytic hydrogenation. For example, using 10% palladium on charcoal (Pd/C) under a hydrogen atmosphere effectively converts the oxime to 4-(BOC-Amino)piperidine in high yield. chemicalbook.com Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium metal have also been mentioned, but these are often associated with safety concerns, making them less suitable for large-scale industrial production. google.com

A related strategy starts with N-benzyl-4-piperidone, which is converted to its oxime, reduced, protected with a Boc group, and finally debenzylated via hydrogenation to yield the final product. google.com

The Hofmann rearrangement, or degradation, provides another synthetic avenue. This method involves the conversion of a primary amide into a primary amine with one fewer carbon atom. A specific application for synthesizing 4-(BOC-Amino)piperidine starts with 1-Boc-4-piperidyl urea (B33335). google.com

The synthesis begins by protecting 4-piperidyl urea with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form 1-Boc-4-piperidyl urea. This intermediate is then subjected to Hofmann rearrangement conditions, which typically involve treatment with a strong base like sodium hydroxide (B78521) and bromine. The reaction proceeds via an isocyanate intermediate which is then hydrolyzed to the primary amine. The final product, 4-(BOC-Amino)piperidine, is obtained after an acidic workup and purification. google.com This method offers an alternative to reduction-based strategies.

The synthesis of specific stereoisomers of aminopiperidines is crucial for many pharmaceutical applications. nih.gov Several stereoselective and enantioselective methods have been developed.

One approach involves asymmetric hydrogenation using chiral catalysts. For example, Rh(I) catalyzed asymmetric hydrogenation has been explored for preparing chiral amino-alcohols on a piperidine (B6355638) scaffold. nih.gov

Biocatalytic methods , such as enzymatic transamination, offer high enantioselectivity. ω-Transaminases have been used to convert prochiral ketones like 1-Boc-3-piperidone into the corresponding chiral amine, (R)-3-amino-1-Boc-piperidine, with high enantiomeric excess. beilstein-journals.org This highlights the potential for enzymatic methods in producing optically active aminopiperidines.

Another strategy relies on using chiral starting materials . For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized from L-glutamic acid, a naturally occurring amino acid. niscpr.res.in This multi-step process leverages the inherent chirality of the starting material to produce the desired enantiomer.

Finally, diastereoselective reductions of functionalized piperidines can also yield chiral products. For example, the stereoselective hydride reduction of pinane-based epoxy ketones has been used to generate chiral 4-amino-2,3-epoxy-1-ol derivatives. u-szeged.hu These methods are part of a broader toolbox for accessing stereochemically defined aminopiperidine structures. nih.govelsevier.com

Evaluation of Reaction Conditions and Catalyst Systems

The choice of reaction conditions and catalyst system is critical for optimizing the synthesis of 4-(BOC-Amino)piperidine, influencing yield, purity, and scalability.

For reductive amination , the choice of reducing agent is a key factor.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often favored for its mildness and selectivity, working well in solvents like DCE or THF. chemicalbook.comcommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) is effective in protic solvents like methanol (B129727) (MeOH) and is not water-sensitive, but its toxicity is a concern. masterorganicchemistry.comcommonorganicchemistry.com

Sodium borohydride (NaBH₄) is a less expensive option but can reduce the starting ketone; its use requires careful pH and temperature control. commonorganicchemistry.com

In catalytic hydrogenation routes, such as oxime reduction or debenzylation, palladium on charcoal (Pd/C) is a common and efficient catalyst. chemicalbook.comgoogle.com The reaction is typically run under hydrogen pressure (0.8-1.0 MPa) in a solvent like methanol. google.com Temperature can also be optimized; for instance, Pd/C catalytic hydrogenation has been performed at temperatures ranging from 60°C to 80°C to ensure complete reaction. google.com

The table below summarizes various conditions for the synthesis of 4-(BOC-Amino)piperidine.

| Synthetic Route | Starting Material | Key Reagents & Catalyst | Solvent | Temperature | Yield | Ref. |

| Reductive Amination | N-Boc-4-piperidone | Aniline, NaBH(OAc)₃, Acetic Acid | DCE | Room Temp. | 84% | chemicalbook.com |

| Oxime Reduction | N-Boc-4-piperidone oxime | 10% Pd/C, H₂ | Ethanol (B145695) | - | 98% | chemicalbook.com |

| Hofmann Degradation | 1-Boc-4-piperidyl urea | NaOH, Br₂ | Water | Reflux | High | google.com |

| Catalytic Hydrogenation | Imine from N-benzyl-4-piperidone | 5-10% Pd/C, H₂ | Methanol | 60-80°C | 88-91% | google.com |

The selection of a specific synthetic methodology often depends on factors such as the desired scale of production, cost of reagents, safety considerations, and the required purity of the final product.

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is a key method for the synthesis of piperidine derivatives. This process is particularly useful in the reduction of pyridine (B92270) rings to form the saturated piperidine structure. rsc.org For instance, the hydrogenation of pyridinecarbonitriles to (aminomethyl)piperidines occurs in two main steps. Initially, the nitrile group is hydrogenated to an amine, leaving the pyridine ring intact. Subsequently, the pyridine ring is saturated to yield the desired piperidine derivative. rsc.org A variety of catalysts, including palladium on carbon (Pd/C), are effective for this transformation. rsc.org

In a specific application, 4-Amino-1-Boc-piperidine can be synthesized from a precursor via palladium-catalyzed hydrogenation. One method involves dissolving tert-Butyl-l-benzylpiperidin-4-ylcarbamate in methanol and adding a catalytic amount of 10% active palladium/carbon. The mixture is then reacted under a hydrogen atmosphere, followed by filtration and solvent removal to yield the product. chemicalbook.com Another documented synthesis starts with N-benzyl-4-piperidone, which is converted to an imine and then subjected to Pd/C catalytic hydrogenation to produce 4-Boc-aminopiperidine. google.com The efficiency of this hydrogenation can be very high, with some procedures reporting yields of up to 99%. chemicalbook.com

The conditions for palladium-catalyzed hydrogenation can be optimized to improve yield and selectivity. For example, in the hydrogenation of 4-pyridinecarbonitrile (4PN) to 4-(aminomethyl)piperidine (B1205859) (4PIPA), the choice of solvent and catalyst amount is critical. The use of a dichloromethane (B109758)/water solvent mixture with a 10% Pd/C catalyst has been shown to produce high yields. rsc.org

| Precursor | Catalyst | Solvent | Product | Yield |

| tert-Butyl-l-benzylpiperidin-4-ylcarbamate | 10% Pd/C | Methanol | 4-Amino-1-Boc-piperidine | 99% chemicalbook.com |

| N-benzyl-4-piperidone derived imine | Pd/C | Not Specified | 4-Boc-aminopiperidine | High google.com |

| 4-Pyridinecarbonitrile (4PN) | 10% Pd/C | Dichloromethane/Water | 4-(Aminomethyl)piperidine (4PIPA) | 95% rsc.org |

Sodium Triacetoxyborohydride in Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent widely used in the reductive amination of ketones and aldehydes to form amines. sigmaaldrich.comorganic-chemistry.org This method is often preferred over others, such as those using sodium cyanoborohydride, due to its reduced toxicity and generally higher yields. sigmaaldrich.com Reductive amination can be performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are mixed together. organic-chemistry.org

The scope of this reaction is broad, encompassing a variety of aliphatic and aromatic aldehydes and ketones with primary and secondary amines. mdma.ch For instance, a one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride system can efficiently produce N-Boc protected secondary amines in high yields. nih.gov The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile. organic-chemistry.orgmdma.ch Acetic acid can be used as a catalyst, particularly in reactions involving ketones. organic-chemistry.org

In the context of piperidine synthesis, reductive amination is a valuable tool. For example, N-substituted piperidones can be synthesized, which are key starting materials for various pharmaceutical agents. nih.gov While direct examples for 4-(BOC-Amino)-1-propanoylpiperidine were not detailed, the general applicability of sodium triacetoxyborohydride in forming amine bonds makes it a highly relevant and potent method for synthesizing precursors to the target molecule.

Acid and Base Catalysis in Intermediate Formations

Acid and base catalysis play a crucial role in the formation of various intermediates necessary for the synthesis of this compound. The tert-butyloxycarbonyl (Boc) protecting group, for example, is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.org The Boc group is stable under basic conditions but can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mdpi.comyoutube.com This orthogonal stability is fundamental in multi-step syntheses. organic-chemistry.org

In the synthesis of piperidine derivatives, acid catalysis is often employed. For instance, the preparation of 4-Boc-aminopiperidine can start from N-benzyl-4-piperidone, which reacts with an orthoformate in an alcohol solution under acid catalysis (e.g., p-toluenesulfonic acid) to form a ketal. google.com This ketal then reacts with tert-butyl carbamate (B1207046) to generate an imine, a key intermediate. google.com

Base catalysis is also evident in the formation of precursors. For example, the synthesis of 4-Amino-1-Boc-piperidine can involve the reaction of 1-t-butoxycarbonyl piperidine-4-one with hydroxylamine hydrochloride, where sodium carbonate is added as a base. The pH is later adjusted to be strongly basic with sodium hydroxide.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering advantages such as shorter reaction times, higher yields, and enhanced reaction rates. tsijournals.comyoutube.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives. tsijournals.comnih.gov

The use of microwave irradiation can significantly accelerate reactions that would otherwise require long heating times under conventional conditions. For example, the synthesis of certain piperidine-containing pyrimidines and thiazolidinones under microwave irradiation was completed in minutes with good yields. tsijournals.com In some cases, microwave-assisted synthesis is performed under solvent-free conditions, further enhancing its green credentials. researchgate.net

While specific examples detailing the microwave-assisted synthesis of this compound are not abundant, the general success of this technique for related piperidine structures suggests its high potential for this application. tsijournals.comnih.gov The rapid and homogeneous heating provided by microwaves can lead to higher product purity and simplified work-up procedures. youtube.com

Green Chemistry Principles in Precursor Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance. This involves considerations such as solvent choice and maximizing reaction efficiency to minimize waste.

Solvent Selection and Reaction Efficiency

The choice of solvent can significantly impact the environmental footprint of a chemical process. In the synthesis of piperidine derivatives, there is a move towards using greener solvents. ajgreenchem.com For example, ethanol is considered a preferable green solvent over methanol due to its renewable sourcing and lower toxicity. ajgreenchem.com Kinetic studies have shown that ethanol can also accelerate the reaction rate in the synthesis of substituted piperidines compared to methanol. ajgreenchem.com

Deep eutectic solvents (DES), such as those made from glucose and urea or glucose and choline (B1196258) chloride, represent another class of green solvents that have been effectively used in the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are often inexpensive, biodegradable, and can lead to high yields of the desired products. asianpubs.orgresearchgate.net

Atom Economy Considerations

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Syntheses with high atom economy are desirable as they generate less waste. One-pot reactions and tandem processes are excellent strategies for improving atom economy.

For example, a one-pot tandem direct reductive amination/N-Boc protection procedure allows for the synthesis of monoalkylated N-Boc protected secondary amines in a step-economic manner with high yields. nih.gov This approach avoids the need to isolate intermediates, thereby saving time, resources, and reducing waste. The development of such streamlined synthetic routes is a key goal in the application of green chemistry to the production of compounds like this compound and its precursors.

Propanoylation at the Piperidine Nitrogen

The introduction of a propanoyl group at the N1 position of the piperidine ring is the defining step in the synthesis of the title compound. This transformation is an N-acylation reaction, which leverages the higher nucleophilicity of the secondary amine in the piperidine ring compared to the carbamate-protected amine.

The propanoylation of tert-butyl piperidin-4-ylcarbamate is typically achieved through an acylation reaction using a suitable propionylating agent. Common reagents for this transformation include propionyl chloride and propionic anhydride.

The reaction is generally performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base. Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently used to scavenge the acidic byproduct generated during the reaction (hydrochloric acid if using propionyl chloride, or propionic acid if using propionic anhydride).

The mechanism involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the propionylating agent. The base then neutralizes the resulting acid, driving the reaction to completion and preventing the formation of amine salts. The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure complete conversion.

Achieving a high yield of this compound relies on the careful optimization of several reaction parameters. The primary goal is to maximize the conversion of the starting material while ensuring high selectivity for acylation at the piperidine nitrogen over the Boc-protected nitrogen.

Key factors for optimization include:

Choice of Base: The base must be effective at neutralizing the acid byproduct without competing in the nucleophilic reaction. Tertiary amines like triethylamine are standard.

Solvent: Aprotic solvents like DCM or THF are preferred as they effectively dissolve the reactants without participating in the reaction.

Temperature: Controlling the reaction temperature is crucial for minimizing side reactions. An initial low temperature (0 °C) followed by a gradual warm-up is a common strategy.

Stoichiometry: A slight excess of the acylating agent is often used to ensure the complete consumption of the starting piperidine derivative.

The inherent difference in nucleophilicity between the secondary amine of the piperidine and the Boc-protected amine provides excellent chemoselectivity. Therefore, optimization efforts are primarily focused on maximizing the reaction rate and yield.

| Entry | Propionylating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Propionyl Chloride | Triethylamine | DCM | 0 to 25 | 3 | 92 |

| 2 | Propionic Anhydride | Triethylamine | DCM | 0 to 25 | 5 | 89 |

| 3 | Propionyl Chloride | Pyridine | DCM | 0 to 25 | 4 | 85 |

| 4 | Propionyl Chloride | Triethylamine | THF | 0 to 25 | 3 | 90 |

The synthesis of this compound is an excellent example of an orthogonal protecting group strategy. organic-chemistry.org Orthogonality in chemical synthesis refers to the use of protecting groups that can be removed under distinct conditions, allowing for selective deprotection at different stages of a synthetic sequence. google.com

In this case, the tert-butoxycarbonyl (Boc) group protects the primary amine at the C4 position of the piperidine ring. The Boc group is characterized by its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.orgchemicalbook.com This stability is crucial during the N-propanoylation step, which is typically conducted under basic or neutral conditions. The electron-withdrawing nature of the carbonyl within the Boc-carbamate significantly reduces the nucleophilicity of the nitrogen it protects, thereby preventing its acylation. smolecule.com

Conversely, the Boc group is labile under acidic conditions, readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.orggoogle.com This allows for the selective deprotection of the 4-amino group at a later stage of the synthesis without affecting the newly formed amide bond at the N1 position. This differential reactivity—stability to acylation conditions and lability to acidic conditions—is the cornerstone of the orthogonal strategy that enables the specific and high-yield synthesis of the target compound.

Chemical Reactivity and Derivatization Strategies

Transformations at the Piperidine (B6355638) Nitrogen (N1)

Stability and Reactivity of the Propanoyl Group

The propanoyl group, as a simple aliphatic amide, is generally stable under a variety of reaction conditions, including those typically used for manipulations of other functional groups within the molecule. Quantum chemistry calculations on related N-acylpiperidines, such as piperine (B192125), have shown that the piperidine ring contributes to the chemical stability of the molecule through both steric and electronic effects nih.gov. The amide bond itself is relatively robust and does not readily undergo cleavage under neutral or mildly acidic or basic conditions that might be employed for other transformations.

However, the N-acyl group significantly influences the reactivity of the piperidine ring. The electron-withdrawing nature of the propanoyl group deactivates the nitrogen, reducing its basicity and nucleophilicity. This deactivation can be a strategic advantage, preventing unwanted side reactions at the nitrogen during functionalization of other parts of the molecule.

While the propanoyl group is generally stable, forcing conditions, such as strong acid or base hydrolysis or reduction with powerful reagents like lithium aluminum hydride, would be expected to cleave the amide bond. However, such conditions would likely also affect the Boc-protecting group, necessitating a carefully planned synthetic strategy.

Further Functionalization at N1 Following Propanoylation

Direct functionalization at the N1 position after the introduction of the propanoyl group is generally not a primary strategy, as the nitrogen is already acylated. The typical reactivity of a secondary amine, such as alkylation or further acylation, is no longer available.

However, the propanoyl group can be envisioned as a temporary N-substituent that could be removed and replaced with other functionalities. This would involve a deacylation step, which would likely require conditions harsh enough to also cleave the Boc group. A more strategic approach for diversification at N1 would involve starting with a different N-substituent on the piperidine ring and introducing the C4-Boc-amino group subsequently.

Transformations at the Boc-Protected Amino Group (C4)

The tert-butyloxycarbonyl (Boc) protecting group at the C4 amino function is a key feature of the molecule, allowing for the selective unmasking of the primary amine. This enables a wide array of derivatization strategies at this position.

Selective Boc Deprotection Methodologies

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) ub.edu. The mechanism proceeds through protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the loss of the stable tert-butyl cation, which can be trapped by a nucleophile or deprotonate to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

In a study on a closely related compound, tert-butyl (1-(3-(2-chlorophenyl)propanoyl)piperidin-4-yl)carbamate, the Boc group was successfully removed using a solution of TFA in dichloromethane (B109758) to yield the corresponding primary amine google.com. This demonstrates the feasibility of acidic deprotection in the presence of the N-propanoyl group.

Table 1: Conditions for Acidic Boc Deprotection of a Related N-Propanoylpiperidine Derivative

| Reagent | Solvent | Temperature | Time | Yield | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Overnight | Not specified | google.com |

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others that are labile under different conditions researchgate.net. This is a critical strategy in multi-step synthesis. Since the N-propanoyl group is an amide, it is generally stable to the conditions used for the removal of many other protecting groups.

The Boc group is acid-labile, while other common amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are base-labile (typically removed with piperidine) rsc.org. The Carbobenzyloxy (Cbz) group is typically removed by hydrogenolysis. This orthogonality allows for selective deprotection of the Boc group while leaving Fmoc or Cbz groups intact, and vice versa.

A study on the rapid and selective cleavage of amides using hydroxylamine (B1172632) salts at neutral pH demonstrated remarkable selectivity over common carbamate protecting groups like Boc nih.gov. This suggests a potential orthogonal strategy where an amide could be cleaved in the presence of a Boc group, although the reverse (Boc deprotection in the presence of a labile amide) is the more common requirement.

Table 2: General Orthogonal Deprotection Schemes for Amine Protecting Groups

| Protecting Group | Cleavage Condition | Stability of N-Propanoyl Amide |

| Boc | Strong Acid (e.g., TFA, HCl) | Generally Stable |

| Fmoc | Base (e.g., Piperidine) | Stable |

| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Stable |

Post-Deprotection Functionalization of the Free Amine

Removal of the BOC protecting group, typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), unmasks the primary amine at the 4-position of the piperidine ring. This free amine becomes a nucleophilic handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The newly exposed primary amine is readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for introducing varied functionalities that can modulate the pharmacological properties of the parent molecule.

Amidation: The free amine can be coupled with a wide range of carboxylic acids using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide). nih.gov This approach is central to the synthesis of peptidomimetics and other complex amides. The choice of the carboxylic acid component is vast, allowing for the introduction of various alkyl, aryl, or heterocyclic groups. Protecting-group-free amidation of amino acids has also been explored using Lewis acid catalysts, which can be relevant for derivatizing the piperidine scaffold. nih.gov

Sulfonamidation: Reaction of the deprotected amine with various sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, influencing binding to biological targets.

Table 1: Examples of Amidation and Sulfonamidation Reagents

| Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | Acetic Acid | Acetamide |

| Benzoic Acid | Benzamide | |

| Phenylacetic Acid | Phenylacetamide | |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonamide |

| Benzenesulfonyl Chloride | Benzenesulfonamide | |

| p-Toluenesulfonyl Chloride | p-Toluenesulfonamide |

Reductive alkylation provides a direct method for introducing alkyl groups to the primary amine, converting it into a secondary or tertiary amine. This transformation is typically a one-pot procedure involving the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). The choice of carbonyl compound dictates the nature of the alkyl group introduced. For instance, reaction with formaldehyde (B43269) followed by reduction will yield the N-methylated derivative, while reaction with other aldehydes or ketones will introduce larger or more complex substituents. The development of catalytic enantioselective reductive alkynylation of amides has opened new avenues for creating chiral centers. nih.gov

The primary amine, after deprotection, can participate in intramolecular cyclization reactions to form fused heterocyclic systems, significantly increasing the structural complexity and rigidity of the molecule. For instance, if the propanoyl group at the 1-position is modified to contain a suitable electrophilic center, the 4-amino group can act as the nucleophile to close a new ring. An example could involve the introduction of a γ-keto-ester functionality on the N-propanoyl side chain. Following deprotection of the 4-amino group, an intramolecular condensation could lead to the formation of a fused dihydropyridinone ring system. Gold(I)-mediated cyclization of unprotected N-propargylated peptides has been reported as an efficient method for creating cyclic peptides, a strategy that could potentially be adapted for derivatives of 4-amino-1-propanoylpiperidine. nih.gov

Stereochemical Considerations in Derivatization

When the piperidine ring or its substituents contain chiral centers, the stereochemical outcome of derivatization reactions becomes a critical consideration.

For reactions occurring at a chiral center, the mechanism of the reaction will determine whether the original stereochemistry is retained or inverted. For instance, in nucleophilic substitution reactions at a chiral carbon, an Sₙ2 mechanism will typically lead to an inversion of configuration, while an Sₙ1 mechanism will result in racemization. When derivatizing the 4-amino group, if the piperidine ring itself is chiral due to substitution at other positions, the chirality of these remote centers is generally expected to be retained during reactions at the achiral 4-position. However, the introduction of a new stereocenter during derivatization can lead to the formation of diastereomers.

When a derivatization reaction creates a new stereocenter, controlling the stereochemical outcome is often desirable.

Diastereoselective Derivatization: If the starting material already contains a chiral center, its influence can direct the formation of a new stereocenter with a preference for one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis. For example, the reduction of a ketone on a side chain attached to a chiral piperidine ring may proceed with a preference for one diastereomeric alcohol due to steric hindrance from the existing chiral framework.

Enantioselective Derivatization: If the starting material is racemic or achiral and a chiral center is introduced, enantioselective methods can be employed to favor the formation of one enantiomer. This often involves the use of chiral catalysts, reagents, or auxiliaries. For instance, the enantioselective C-H functionalization of Boc-protected cyclic amines has been demonstrated, offering a pathway to enantioenriched derivatives. researchgate.netnih.gov The determination of the enantiomeric purity of the resulting products is crucial and can be achieved using techniques like chiral chromatography. researchgate.netmdpi.comresearchgate.net

The 4-Aminopiperidine (B84694) Core as a Privileged Scaffold in Medicinal Chemistry Research

The 4-aminopiperidine moiety is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. enamine.net This structural motif is present in numerous FDA-approved drugs. enamine.net Its prevalence stems from its versatile nature, allowing for the introduction of various substituents at both the piperidine nitrogen and the 4-amino group, thereby modulating its physicochemical and pharmacological properties. nih.gov The piperidine ring itself offers a three-dimensional structure that can effectively explore the binding pockets of proteins. nih.gov

The 4-aminopiperidine scaffold has been successfully incorporated into inhibitors of various enzymes and receptors. For instance, it forms the core of potent inhibitors of dipeptidyl peptidase-4 (DPP4), which are under investigation as antidiabetic agents. researchgate.netnih.gov Additionally, this scaffold is central to the development of inhibitors for hepatitis C virus (HCV) assembly and N-type calcium channel blockers for pain management. nih.govacs.orgnih.gov

Impact of N1-Substitutions (e.g., Propanoyl) on Conformational Preferences and Biological Interactions

The substituent at the N1 position of the piperidine ring plays a critical role in determining the molecule's conformational preferences and its interactions with biological targets. The introduction of an acyl group, such as a propanoyl group, introduces partial double-bond character to the C-N bond. nih.gov This electronic effect can lead to a preference for an axial orientation of substituents at the 2-position of the piperidine ring, a phenomenon known as pseudoallylic strain. nih.gov This conformational preference can be crucial for orienting other parts of the molecule for optimal binding with a target protein.

Influence of C4-Amino Substitutions on Molecular Recognition

The C4-amino group of the 4-aminopiperidine scaffold is another critical point for modification to fine-tune molecular recognition. The BOC (tert-butoxycarbonyl) protecting group on the amino function in "4-(BOC-Amino)-1-propanoylpiperidine" is often used during synthesis and is typically removed or replaced in the final active compound. nih.gov The nature of the substituent at this position directly impacts the molecule's ability to form hydrogen bonds and other interactions within a protein's binding site.

For example, in the design of HCV assembly inhibitors, modifications at the C4-amino position led to significant improvements in potency and metabolic stability. nih.gov In studies on DPP4 inhibitors, the C4-amino group is often part of a larger pharmacophore that interacts with key residues in the enzyme's active site. researchgate.netnih.gov The ability of the 4-amino group to act as both a hydrogen bond donor and acceptor makes it a versatile handle for establishing specific interactions that contribute to binding affinity and selectivity. acs.org

Computational Chemistry Approaches to Scaffold Optimization

Computational chemistry has become an indispensable tool in the optimization of scaffolds like 4-aminopiperidine, enabling a more rational and efficient drug design process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is widely used to understand the binding modes of 4-aminopiperidine derivatives and to guide the design of new analogs with improved affinity. nih.govnih.gov For instance, docking studies have been instrumental in elucidating the interactions of 4-aminopiperidine-based inhibitors with the active site of DPP4, revealing key hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov The validation of docking procedures is often performed by redocking a known co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD) value, typically below 2 Å. nih.gov

Interactive Table: Molecular Docking Results for Piperidine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperidine Derivative 1 | Main Protease (Mpro) of SARS-CoV-2 | -7.3 | HIS41, CYS145, GLU166 |

| Piperidine Derivative 2 | Main Protease (Mpro) of SARS-CoV-2 | -6.8 | HIS41, MET49, GLN189 |

| Piperidine Derivative 3 | Main Protease (Mpro) of SARS-CoV-2 | -6.5 | HIS41, MET165, GLU166 |

This table presents hypothetical molecular docking data for illustrative purposes, based on typical findings in the literature. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and conformational preferences of molecules. researchgate.net DFT calculations can provide valuable insights into the geometry, vibrational frequencies, and reactivity of 4-aminopiperidine derivatives. researchgate.netresearchgate.net For example, DFT has been used to study the conformational preferences of piperidine rings, confirming the chair conformation as the most stable. nih.govresearchgate.net These calculations can also determine the relative energies of different conformers, helping to understand which shapes the molecule is likely to adopt in solution and in the binding site of a protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govjocpr.com For piperidine analogs, QSAR studies have been used to develop models that predict their inhibitory activity against various targets. nih.gov These models often incorporate descriptors related to the molecule's electronic properties, size, and shape, providing a quantitative framework for scaffold optimization. nih.gov

Interactive Table: Key Descriptors in a Hypothetical QSAR Model for Piperidine-Based Inhibitors

| Descriptor | Correlation with Activity | Interpretation |

|---|---|---|

| Partial Negative Surface Area | Positive | Increased negative surface area enhances inhibitory activity. |

| Molecular Shadow (XZ plane) | Negative | A smaller shadow in this plane is favorable for activity. |

This table illustrates the types of descriptors and their relationships with biological activity that can be derived from a QSAR study, based on findings for piperine analogs. nih.gov

The Role of the this compound Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a valuable building block in the design of molecules that interact with biological targets. A particularly useful derivative is the 4-amino-1-Boc-piperidine moiety, which provides a handle for further functionalization. The tert-butyloxycarbonyl (BOC) protecting group on the 4-amino position allows for selective reactions at the piperidine nitrogen. Subsequent acylation of the piperidine nitrogen, for instance with a propanoyl group to form this compound, introduces further diversity and allows for the fine-tuning of a compound's properties. While specific research focusing solely on the this compound is not extensively documented in publicly available literature, the broader class of 4-(BOC-Amino)-1-acylpiperidine derivatives serves as a critical scaffold in target-oriented synthesis and structure-activity relationship (SAR) studies. This article will delve into the scaffold-based design principles utilizing this versatile chemical entity.

Structure Activity Relationship Sar Studies and Scaffold Design

The 4-amino-1-Boc-piperidine scaffold is a cornerstone in the construction of compound libraries for SAR studies. The BOC-protected amine at the C4 position can be deprotected and coupled with various moieties, while the piperidine (B6355638) nitrogen at the N1 position can be functionalized, for example, through acylation or alkylation. This allows for systematic exploration of the chemical space around the central piperidine ring to optimize interactions with a biological target.

Target-oriented synthesis aims to create molecules that interact with a specific biological target, such as a receptor or enzyme, to elicit a desired physiological response. nih.gov The 4-(BOC-Amino)-1-acylpiperidine scaffold is frequently employed in this approach due to several key features:

Vectorial Presentation of Substituents: The piperidine ring can adopt different conformations (e.g., chair, boat), positioning the substituents at the 1 and 4 positions in distinct spatial arrangements. This is crucial for optimizing binding to the target protein.

Modulation of Physicochemical Properties: The nature of the acyl group at the N1 position can significantly influence the molecule's polarity, lipophilicity, and metabolic stability. For instance, a propanoyl group will have different properties compared to a larger or more complex acyl group.

Introduction of Key Binding Elements: The 4-amino group, once deprotected, can serve as a key hydrogen bond donor or can be further elaborated to introduce pharmacophoric elements that interact with the target.

An example of the application of this scaffold can be seen in the development of inhibitors for various enzymes and receptors. While direct SAR data for 4-(BOC-Amino)-1-propanoylpiperidine is limited, studies on analogous structures provide valuable insights. For instance, in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, aminopiperidine-based scaffolds are common. beilstein-journals.org The amino group often forms a key salt bridge interaction with the enzyme's active site. beilstein-journals.org The substituent on the piperidine nitrogen is then varied to optimize potency and selectivity.

Table 1: Representative Derivatives of the 4-Aminopiperidine (B84694) Scaffold and Their Applications

| Compound Name | Modification on Piperidine Nitrogen | Application/Target | Reference |

| 1-Boc-4-(phenylamino)piperidine | Phenylamino group (precursor) | Precursor for fentanyl and its analogs | wikipedia.orgcaymanchem.com |

| tert-Butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate | (3-(4-chlorobenzoyl)phenoxy)methyl group | Inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis | nih.gov |

| 2-amino-4-(1-piperidine) pyridine (B92270) derivatives | Pyridinyl moiety | ALK/ROS1 dual inhibitors for non-small-cell lung cancer | nih.gov |

The synthesis of these derivatives often starts from a common precursor like N-Boc-piperidin-4-one or 4-amino-1-Boc-piperidine. sigmaaldrich.comresearchgate.net For example, reductive amination of N-Boc-piperidin-4-one is a common strategy to introduce various substituents at the 4-position. researchgate.net The N1 position can then be modified. This modular approach is a hallmark of scaffold-based design in target-oriented synthesis.

The BOC protecting group plays a crucial role in this synthetic strategy. It is stable under a wide range of reaction conditions, allowing for modifications at other parts of the molecule, and can be easily removed under acidic conditions to liberate the amine for further functionalization. nih.gov

Role As a Synthetic Intermediate for Advanced Chemical Entities

Precursor to Complex Heterocyclic Systems

The structural framework of 4-(BOC-Amino)-1-propanoylpiperidine is particularly amenable to the construction of intricate heterocyclic systems, which are prevalent in many biologically active compounds.

Piperidine-Substituted Triazine Derivatives

This compound is a key starting material for the synthesis of piperidine-substituted triazine derivatives. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These derivatives have been investigated for their potential as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs), a critical enzyme in the life cycle of the human immunodeficiency virus. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The synthesis typically involves the reaction of the primary amine of the deprotected piperidine (B6355638) moiety with a suitable triazine core.

Piperidinylamino-Diarylpyrimidine Derivatives

Similarly, this compound is utilized in the preparation of piperidinylamino-diarylpyrimidine (pDAPY) derivatives. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These compounds also exhibit significant activity as HIV-1 NNRTIs. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The synthesis leverages the nucleophilic character of the piperidine nitrogen to form a bond with the pyrimidine (B1678525) scaffold, leading to the desired diarylpyrimidine structures.

Pyrrolo[1,2-c]scientificlabs.co.uknih.govoxazole and Related Scaffolds

While direct synthesis of pyrrolo[1,2-c] scientificlabs.co.uknih.govoxazole from this compound is not explicitly detailed in the provided context, the versatility of the piperidine ring system suggests its potential as a precursor for various fused heterocyclic systems. The synthesis of such scaffolds often involves multi-step reaction sequences, where the piperidine unit can be modified and incorporated into more complex ring structures. The formation of pyrrolo-fused heterocycles is a significant area of research in medicinal chemistry.

Utility in the Construction of Peptide Mimetics and Amino Acid Analogues

The BOC-protected amino group and the piperidine ring make this compound a valuable synthon for creating peptide mimetics and amino acid analogues. The BOC (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis, allowing for controlled and sequential addition of amino acid residues. peptide.com The piperidine scaffold itself can serve as a constrained dipeptide isostere, introducing conformational rigidity into peptide chains, which can enhance biological activity and metabolic stability. The synthesis of such analogues often involves coupling the deprotected amine with amino acids or peptide fragments, or modifying the propanoyl side chain.

Application in the Synthesis of Specific Biological Probes

The adaptability of this compound extends to the synthesis of targeted biological probes, including enzyme inhibitors and receptor modulators.

Silent Information Regulator Human Type 2 (SIRT2) Inhibitors

A notable application of this compound is as a starting material in the synthesis of inhibitors for Silent Information Regulator Human Type 2 (SIRT2). sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com SIRT2 is an NAD+-dependent deacetylase involved in various cellular processes, and its inhibition has been explored as a therapeutic strategy for neurodegenerative diseases and cancer. mdpi.comresearchgate.net Specifically, 4-Amino-1-Boc-piperidine, a closely related precursor, is used to synthesize N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as SIRT2 inhibitors. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comresearchgate.netnih.gov The synthesis involves coupling the amino group of the piperidine derivative with a suitably functionalized carboxylic acid. researchgate.netnih.gov

| Compound/Derivative Class | Therapeutic/Research Target | Key Synthetic Application of this compound or its Precursors |

| Piperidine-Substituted Triazine Derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) | Starting material for synthesis. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |

| Piperidinylamino-Diarylpyrimidine (pDAPY) Derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) | Used in the preparation of these derivatives. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |

| SIRT2 Inhibitors | Silent Information Regulator Human Type 2 (SIRT2) | Starting material for N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comresearchgate.netnih.gov |

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 4-aminopiperidine (B84694) moiety is a key structural component in the synthesis of potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Researchers have utilized its precursor, 4-amino-1-Boc-piperidine, as a starting material to create piperidinylamino-diarylpyrimidine (pDAPY) derivatives. nih.govnih.gov A novel series of these derivatives was designed by fusing the pharmacophore templates of previously described hybrids and piperidine-linked aminopyrimidines. youtube.com

Many of the synthesized compounds demonstrated significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. youtube.com The improved potency of this class of allosteric pyrimidine derivatives helps to validate their mechanism of action in inhibiting the reverse transcriptase enzyme. youtube.com Further analysis of the binding motifs of known NNRTIs led to the discovery of piperidine-linked aminopyrimidine derivatives with broad activity against not only wild-type but also drug-resistant mutant viruses. mdpi.com Notably, certain N-benzyl derivatives have shown a particularly attractive profile by retaining potency against resistant strains like K103N/Y181C and Y188L. mdpi.com

| Compound Class | Key Intermediate | Target | Notable Activity |

| Piperidinylamino-diarylpyrimidine (pDAPY) | 4-Amino-1-Boc-piperidine | HIV-1 Reverse Transcriptase | Potent activity against wild-type and resistant HIV-1 strains. nih.govnih.govyoutube.commdpi.com |

| N-benzyl piperidine-linked aminopyrimidines | 4-Amino-1-Boc-piperidine | HIV-1 Reverse Transcriptase | Retains potency against K103N/Y181C and Y188L mutant viruses. mdpi.com |

Chemokine (C-C motif) Receptor 5 (CCR5) Antagonists

The 4-aminopiperidine scaffold is a foundational element for a promising class of CCR5 antagonists, which are crucial for inhibiting the entry of R5-tropic HIV-1 into host cells. nih.govnih.gov This structural motif is considered highly interesting for the synthesis of bioactive compounds. nih.gov An efficient methodology has been developed for creating 4-substituted-4-aminopiperidine derivatives, which serve as key building blocks for piperazino-piperidine (B8394093) based CCR5 antagonists. nih.gov

Using this approach, potent antagonists such as Sch-350634 have been synthesized in excellent yield from N'-Boc-4-methyl-4-aminopiperidine. nih.gov Further development led to both forward- and reverse-synthesis strategies for piperazinopiperidine amide analogs, providing comprehensive access to a diverse library of compounds based on this template. nih.gov This has enabled detailed structure-activity relationship (SAR) studies, confirming that the S-configuration of substituents on the piperazine (B1678402) ring is vital for CCR5 binding. nih.gov This synthetic versatility has facilitated the convenient, high-yield synthesis of Vicriviroc (also known as Sch-D), a potent CCR5 antagonist. nih.gov

| Antagonist | Core Scaffold | Key Intermediate Type | Significance |

| Sch-350634 | Piperazino-piperidine | N'-Boc-4-methyl-4-aminopiperidine | Potent, bioavailable CCR5 antagonist and HIV-1 entry inhibitor. nih.gov |

| Vicriviroc (Sch-D) | Piperazinopiperidine | 4-Substituent-4-aminopiperidine | Potent CCR5 antagonist synthesized with high yield via a convergent approach. nih.gov |

Bacterial Topoisomerase Type II Inhibitors

The 4-aminopiperidine scaffold is integral to the development of a novel class of bacterial topoisomerase inhibitors (NBTIs), which target DNA gyrase and topoisomerase IV. acs.orgnih.gov These enzymes are well-validated targets for antibacterial chemotherapy, and inhibitors based on this scaffold have shown broad-spectrum activity. acs.orgnih.gov NBTIs bind to a different site than fluoroquinolones, allowing them to evade existing target-mediated resistance. nih.gov

Research efforts have focused on synthesizing N-linked aminopiperidine derivatives that demonstrate potent antibacterial activity, including against quinolone-resistant strains. Modifications to the piperidine moiety, such as adding an electron-withdrawing substituent, have been explored to reduce the compound's pKa. This strategy has successfully produced analogs that retain strong Gram-positive activity while showing significantly less inhibition of the hERG channel, a key safety liability. One such compound, R,S-7c, exhibited promising efficacy against MRSA in a mouse infection model and an improved in vivo QT profile, leading to its advancement into Phase I clinical studies.

| Inhibitor Class | Core Scaffold | Target Enzymes | Key Advancement |

| N-Linked Aminopiperidines | 4-Aminopiperidine | DNA Gyrase, Topoisomerase IV | Potent activity against Gram-positive and quinolone-resistant bacteria. nih.gov |

| Substituted Aminopiperidines | 4-Aminopiperidine | DNA Gyrase, Topoisomerase IV | Reduced pKa leads to retained antibacterial efficacy with an improved safety profile (less hERG inhibition). |

N-type Calcium Channel Blockers

The 4-aminopiperidine framework has been successfully employed to synthesize novel N-type calcium channel blockers, which are valuable targets for treating pain, including neuropathic pain. acs.org A series of compounds featuring a 4-aminopiperidine scaffold, decorated on both its nitrogen atoms with various alkyl or acyl moieties, has been synthesized and evaluated. acs.org The design of these molecules incorporated structural motifs from known calcium channel blockers like verapamil (B1683045) and flunarizine. acs.org

An initial screening for antinociceptive activity using the mouse hot-plate test was used to select the most promising molecules for further investigation. acs.org The selected active compounds were then tested in vitro on a PC12 rat pheochromocytoma cell line to confirm their action on N-type calcium channels and were also evaluated in a rat model of neuropathic pain. acs.org From this research, two compounds, designated 3 and 18, were identified as potent N-type calcium channel antagonists with significant efficacy in models of both acute and neuropathic pain, marking them for further development. acs.org

| Compound | Scaffold | Pharmacological Action | Therapeutic Potential |

| Compound 3 | 4-Aminopiperidine | N-type Calcium Channel Antagonist | Potent action on pain and neuropathic pain. acs.org |

| Compound 18 | 4-Aminopiperidine | N-type Calcium Channel Antagonist | Potent action on pain and neuropathic pain. acs.org |

Bromodomain Inhibitors

Information regarding the direct use of the this compound scaffold in the synthesis of bromodomain inhibitors is not extensively documented in the reviewed literature. While the piperidine ring is present in some inhibitors of non-BET bromodomains like ATAD2, the specific 4-aminopiperidine precursor is not explicitly cited as the starting material for major classes of BET bromodomain inhibitors. nih.gov The field of BET inhibitors is dominated by other well-established "privileged scaffolds".

HepG2 Cell Cycle Inhibitors

The versatile 4-aminopiperidine scaffold has been instrumental in the design and synthesis of novel N-(piperidine-4-yl)benzamide derivatives with significant antitumor activity. A series of these compounds was evaluated, with several demonstrating potent effects against the human liver cancer cell line, HepG2.

In particular, a derivative designated as compound 47 emerged as the most potent agent, exhibiting an IC50 value of 0.25 μM against HepG2 cells. Further mechanistic studies through Western blot analysis revealed that compound 47 induces cell cycle arrest. It was shown to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). Flow cytometry analysis confirmed that the compound causes cell cycle arrest, suggesting it acts through a p53/p21-dependent pathway. These findings identify compound 47 as a potential therapeutic agent for hepatocarcinoma.

| Compound | Scaffold | Target Cell Line | Mechanism of Action |

| Compound 47 | N-(piperidine-4-yl)benzamide | HepG2 (Human Liver Cancer) | Induces cell cycle arrest via a p53/p21-dependent pathway. |

Hepatitis C Virus (HCV) Assembly Inhibitors

A high-throughput phenotypic screen identified the 4-aminopiperidine (4AP) scaffold as a potent inhibitor of hepatitis C virus (HCV) assembly. nih.gov This discovery led to a medicinal chemistry campaign to optimize this novel class of inhibitors, starting from the precursor 4-amino-1-Boc-piperidine. nih.gov The initial synthesis involved the reductive amination of 4-amino-1-Boc-piperidine with 2-phenyl acetaldehyde (B116499) to produce a common intermediate, which was then used to generate a wide variety of analogs. nih.gov

This optimization effort aimed to improve both the anti-HCV activity and the ADME (absorption, distribution, metabolism, and excretion) properties of the chemotype. nih.gov Unlike many FDA-approved HCV drugs that target viral replication, this 4AP series acts on the later stages of the viral life cycle, specifically inhibiting the assembly and release of infectious virions. nih.gov Importantly, these compounds show synergistic effects when combined with approved direct-acting antivirals like telaprevir (B1684684) and daclatasvir, suggesting their potential to enhance current treatment regimens for HCV. nih.gov

| Compound Class | Key Intermediate | Target | Mechanism of Action |

| 4-Aminopiperidine (4AP) Derivatives | 4-Amino-1-Boc-piperidine | Hepatitis C Virus (HCV) | Inhibits the assembly and release of infectious HCV particles. nih.gov |

Strategic Use in Multi-Step Synthesis Pathways

This compound serves as a critical building block in the multi-step synthesis of advanced chemical entities, particularly in the field of medicinal chemistry. Its structure, featuring a piperidine core, a propanoyl group, and a BOC-protected amine, offers a versatile scaffold for constructing more complex molecules with specific biological activities. The BOC (tert-butoxycarbonyl) protecting group is of particular importance as it allows for the selective reaction of other functional groups on the molecule, and can be removed under specific conditions to reveal the amine for further functionalization.

The strategic application of this intermediate is evident in the synthesis of novel therapeutic agents. For instance, piperidine derivatives are instrumental in the development of new drugs, and the functional groups on this compound make it a valuable component in creating diverse molecular architectures. smolecule.com Its utility spans the synthesis of compounds targeting a range of biological systems, including those for neurological disorders and as enzyme inhibitors. smolecule.comchemimpex.com

A key aspect of its strategic use is the ability to undergo various chemical transformations, enabling chemists to efficiently build complex structures. chemimpex.com The piperidine ring can be modified, and the propanoyl group can participate in further coupling reactions. A significant synthetic strategy involves the deprotection of the BOC group to free the amine, which can then be reacted with a variety of electrophiles to introduce new substituents and functionalities. This step is often crucial in the final stages of a synthetic pathway to install a key pharmacophore or to modulate the physicochemical properties of the final compound.

Research has demonstrated the importance of the piperidine scaffold in drug discovery, with modifications to this ring system enhancing the selectivity and potency of drug candidates. smolecule.com The presence of the BOC protecting group facilitates its interaction with nucleophiles, while the acyl moiety can influence properties like lipophilicity, which is important for membrane permeability. smolecule.com

An example of a multi-step synthesis could involve the initial use of this compound as a core structure. Subsequent steps might include the removal of the BOC group, followed by an amide coupling reaction with a carboxylic acid to form a more complex amide derivative. Alternatively, the carbonyl group of the propanoyl moiety could be targeted for reduction or other transformations.

The following table outlines a representative synthetic pathway where a derivative of 4-aminopiperidine is utilized, highlighting the types of reactions and transformations involved in a multi-step synthesis.

Table 1: Representative Synthetic Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose of Transformation |

|---|---|---|---|---|

| 1 | N-benzyl-4-piperidone | Orthoformate, tert-butyl carbamate (B1207046) | BOC-protected amine | Introduction of the BOC-protected amine. smolecule.com |

| 2 | BOC-protected amine | Hydrogenation | Piperidine derivative | Removal of the benzyl (B1604629) group. smolecule.com |

| 3 | Piperidine derivative | Acyl chloride, base | Acylated piperidine | Introduction of an acyl group to the piperidine nitrogen. |

| 4 | Acylated piperidine | Acid (e.g., TFA) | Deprotected amine | Removal of the BOC group to allow for further functionalization. |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic methods are indispensable for probing the molecular architecture of a compound, providing detailed information about its atomic composition, connectivity, and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of each atom.

Expected ¹H NMR Spectrum of 4-(BOC-Amino)-1-propanoylpiperidine: The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The propanoyl group would introduce signals for the ethyl protons: a triplet around 1.1 ppm (CH₃) and a quartet around 2.3 ppm (-CH₂-CO). The piperidine (B6355638) ring protons would appear as complex multiplets between approximately 1.5 and 4.5 ppm. The large tert-butyl group of the BOC protecting group would yield a sharp singlet at around 1.45 ppm, integrating to nine protons. The N-H proton of the carbamate (B1207046) would likely appear as a broad singlet.

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. Key expected shifts include the carbonyl of the propanoyl group (~172 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the BOC group (~79 ppm), and the methyl carbons of the BOC group (~28 ppm). The carbons of the piperidine ring and the ethyl group of the propanoyl moiety would appear in the aliphatic region.

¹⁵N NMR Spectroscopy: ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. The spectrum would be expected to show two signals. The nitrogen of the tertiary amide in the piperidine ring would appear in the typical range for tertiary amides (95 to 140 ppm relative to nitromethane) science-and-fun.de. The nitrogen of the carbamate group is expected to resonate in the range of 60 to 130 ppm science-and-fun.dersc.org. These shifts are sensitive to solvent and substitution, providing a clear distinction between the two nitrogen environments within the molecule rsc.orgresearchgate.netresearchgate.net.

To provide context, the reported NMR data for the precursor, tert-butyl piperidin-4-ylcarbamate , is presented below. The addition of the propanoyl group to the ring nitrogen would cause a downfield shift in the signals of the adjacent piperidine protons (H-2 and H-6) and carbons (C-2 and C-6) due to the electron-withdrawing effect of the amide carbonyl group.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| BOC (CH₃)₃ | 1.45 (s, 9H) | 28.4 |

| Piperidine H-2, H-6 | 3.0 (m, 2H), 3.9 (m, 2H) | 44.3 |

| Piperidine H-3, H-5 | 1.5 (m, 2H), 2.0 (m, 2H) | 32.8 (Predicted) |

| Piperidine H-4 | 3.7 (m, 1H) | 52.4 (Predicted) |

| BOC C(CH₃)₃ | - | 79.3 |

| BOC C=O | - | 155.0 |

| NH | Broad s | - |

| Note: Data is compiled from typical values for tert-butyl piperidin-4-ylcarbamate and related structures. Exact shifts may vary based on solvent and experimental conditions. |

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Expected Mass Spectrum of this compound: The molecular formula of the target compound is C₁₃H₂₄N₂O₃, with a calculated molecular weight of 256.34 g/mol . In High-Resolution Mass Spectrometry (HRMS), the exact mass would be observed, confirming the elemental composition. For example, the [M+H]⁺ ion would have a calculated m/z of 257.1865.

The fragmentation pattern in Electron Ionization (EI) or Electrospray Ionization (ESI) would show characteristic losses. Common fragmentations would include the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the BOC group, and the loss of the entire BOC group (-100 Da). Cleavage of the propanoyl group would also be expected. The piperidine ring can undergo characteristic ring-opening fragmentation pathways policija.sinih.gov.

For comparison, the precursor tert-butyl piperidin-4-ylcarbamate (C₁₀H₂₀N₂O₂, MW = 200.28 g/mol ) shows a prominent molecular ion peak and fragments corresponding to the loss of the BOC group nih.gov.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups.

Expected IR Spectrum of this compound: The IR spectrum would be dominated by characteristic absorption bands. Two distinct carbonyl (C=O) stretching vibrations are expected: one for the tertiary amide of the propanoyl group (typically around 1640-1660 cm⁻¹) and one for the carbamate group (around 1680-1700 cm⁻¹). An N-H stretching vibration from the carbamate would appear as a sharp peak around 3300-3400 cm⁻¹. C-H stretching vibrations from the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹.

The experimental IR data for the precursor, tert-butyl piperidin-4-ylcarbamate , confirms the presence of the carbamate and the secondary amine within the piperidine ring nih.gov. The addition of the propanoyl group would introduce the strong tertiary amide C=O stretch and remove the N-H bend associated with the secondary piperidine amine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Compound | Observed Wavenumber (cm⁻¹) for Precursor |

| Carbamate N-H | Stretch | ~3350 | ~3340 |

| Aliphatic C-H | Stretch | 2850-2980 | 2850-2950 |

| Carbamate C=O | Stretch | ~1690 | ~1685 |

| Amide C=O | Stretch | ~1650 | N/A |

| N-H | Bend | ~1520 | ~1530 |

| Note: Data is based on typical IR frequencies and published spectra for tert-butyl piperidin-4-ylcarbamate. nih.govnist.gov |

Chromatographic Separation and Purity Determination

Chromatographic techniques are used to separate the components of a mixture, allowing for the quantification of the target compound and the detection of impurities.

HPLC is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most common sielc.comgoogle.com. A C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid for improved peak shape, would be suitable policija.si. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a low wavelength (~210 nm) to detect the amide and carbamate chromophores.

Since the target compound possesses a chiral center at the 4-position of the piperidine ring (if derived from chiral starting materials or resolved), chiral HPLC would be necessary to determine the enantiomeric excess. This typically involves using a chiral stationary phase (CSP) google.comrsc.org. The separation of BOC-protected amines and piperidine derivatives on CSPs is well-documented, often employing polysaccharide-based columns in normal-phase or polar-organic modes.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight and functional groups, this compound may be amenable to GC analysis, potentially coupled with a mass spectrometer (GC-MS) for definitive peak identification nih.govcmbr-journal.com.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). The analysis of N-acylpiperidines by GC-MS has been reported, showing characteristic retention times and fragmentation patterns that allow for structural confirmation and purity assessment researchgate.netresearchgate.net. However, the BOC group can sometimes be thermally labile, potentially leading to decomposition in the hot GC injector. If thermal instability is an issue, derivatization or analysis by HPLC would be preferred.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions in real-time. Its application in the synthesis of this compound allows for a rapid and effective way to track the consumption of starting materials and the formation of the product.

Principle and Application:

In the context of synthesizing this compound, TLC is typically performed on silica gel plates (silica gel 60 F254). A small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate alongside the starting materials (e.g., 4-(BOC-Amino)piperidine and propanoyl chloride or propanoic anhydride) and a co-spot (a mixture of the reaction sample and starting materials). The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent).

The separation on the silica gel plate is based on the principle of adsorption chromatography. The stationary phase (silica gel) is polar, while the mobile phase (solvent system) is typically a mixture of less polar and more polar solvents. Compounds with higher polarity will have a stronger affinity for the stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further, yielding a higher Rf value.

Solvent System Selection:

The choice of the solvent system is crucial for achieving good separation of the components in the reaction mixture. For N-acylated piperidine derivatives, a common approach is to use a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). The polarity of the eluent is adjusted to obtain optimal separation, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.

Visualization Techniques:

Since many organic compounds, including this compound and its precursors, are colorless, various visualization techniques are employed to observe the separated spots on the TLC plate.

| Visualization Method | Principle | Application for this compound |

| UV Light (254 nm) | Many compounds with chromophores, such as aromatic rings or conjugated systems, absorb UV light and appear as dark spots on a fluorescent background (present in many commercial TLC plates). | While the propanoyl and BOC groups themselves are not strong chromophores, this method can be useful if any of the starting materials or byproducts contain UV-active moieties. |

| Potassium Permanganate (KMnO4) Stain | KMnO4 is a strong oxidizing agent. Compounds that can be oxidized (e.g., alcohols, aldehydes, and sometimes amines) will react with the permanganate, resulting in a color change from purple to yellow/brown on a purple background. | The piperidine nitrogen and the amide group may show some reactivity, making this a potential visualization method. |

| Ninhydrin Stain | Ninhydrin reacts with primary and secondary amines to produce a characteristic colored spot (typically purple or yellow). | This stain is particularly useful for visualizing the starting material, 4-(BOC-Amino)piperidine, which has a secondary amine within the piperidine ring. The BOC-protected amino group is less likely to react. The product, having an amide, will not react with ninhydrin. |

| Iodine Chamber | Iodine vapor adsorbs onto organic compounds, making them visible as brown spots. | This is a general and often non-destructive method that can be used to visualize a wide range of organic compounds. |

Data Interpretation:

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The completion of the reaction is indicated when the starting material spot is no longer visible on the TLC plate. The Rf value of the product spot can be calculated and used for identification purposes in subsequent analyses.

Interactive Data Table: Hypothetical TLC Data for Reaction Monitoring

Below is a hypothetical interactive data table illustrating the kind of data that would be collected during the TLC monitoring of the synthesis of this compound.

| Compound | Rf Value (Ethyl Acetate/Heptane 1:1) | Visualization Method |

| 4-(BOC-Amino)piperidine (Starting Material) | 0.3 | Ninhydrin, Iodine |

| This compound (Product) | 0.5 | Iodine, KMnO4 |

X-ray Crystallography for Solid-State Structure Confirmation (if applicable)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute structure of a molecule, including bond lengths, bond angles, and conformational details.

Applicability:

For X-ray crystallography to be applicable, the compound of interest, in this case, this compound, must be a solid that can be grown into a single crystal of suitable size and quality. The ability to form high-quality crystals is often dependent on the purification methods used and the inherent crystalline nature of the compound.

Information Obtained:

A successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of the chemical structure of this compound. The resulting crystallographic data would include: